molecular formula C39H24Cl4N2O2 B12446859 2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dichlorophenol)

2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dichlorophenol)

Cat. No.: B12446859
M. Wt: 694.4 g/mol
InChI Key: IBHWTBMGPMWEIG-UHFFFAOYSA-N
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Description

2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol is a complex organic compound characterized by its multiple aromatic rings and chlorine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the base structure: This involves the synthesis of the core phenol structure with chlorine substitutions.

    Addition of aromatic rings: Subsequent steps involve the addition of various aromatic rings through electrophilic aromatic substitution reactions.

    Formation of imine bonds: The final steps include the formation of imine bonds through condensation reactions between aldehydes and amines.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert imine bonds to amine bonds.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. These interactions can include:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with DNA: Potentially causing changes in gene expression.

    Modulating signaling pathways: Affecting cellular signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A simpler compound with similar chlorine substitutions but lacking the complex aromatic structure.

    2,4-Dichloro-6-nitrophenol: Another related compound with a nitro group instead of the imine and hydroxyphenyl groups.

Uniqueness

2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol is unique due to its complex structure, which provides multiple sites for chemical modification and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C39H24Cl4N2O2

Molecular Weight

694.4 g/mol

IUPAC Name

2,4-dichloro-6-[[4-[9-[4-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]phenyl]fluoren-9-yl]phenyl]iminomethyl]phenol

InChI

InChI=1S/C39H24Cl4N2O2/c40-27-17-23(37(46)35(42)19-27)21-44-29-13-9-25(10-14-29)39(33-7-3-1-5-31(33)32-6-2-4-8-34(32)39)26-11-15-30(16-12-26)45-22-24-18-28(41)20-36(43)38(24)47/h1-22,46-47H

InChI Key

IBHWTBMGPMWEIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N=CC5=C(C(=CC(=C5)Cl)Cl)O)C6=CC=C(C=C6)N=CC7=C(C(=CC(=C7)Cl)Cl)O

Origin of Product

United States

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